Methyl (cyclohexylmethyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(cyclohexylmethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKUODJIMEREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (cyclohexylmethyl)glycinate can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclohexylmethylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl (cyclohexylmethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl (cyclohexylmethyl)glycinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (cyclohexylmethyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Methyl glycinate: A simpler analog with similar chemical properties.
Cyclohexylmethylamine: Shares the cyclohexylmethyl group but lacks the glycinate moiety.
Methyl (cyclohexylmethyl)glycine: A related compound with a similar structure.
Uniqueness: Methyl (cyclohexylmethyl)glycinate is unique due to its specific combination of the cyclohexylmethyl and glycinate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
Methyl (cyclohexylmethyl)glycinate is an organic compound that has garnered interest due to its potential biological activities. As a derivative of glycinate, it is essential to explore its pharmacological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.
Chemical Structure
This compound can be represented structurally as follows:
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.23 g/mol
The compound consists of a cyclohexylmethyl group attached to a methyl glycinate moiety, which influences its biological properties.
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often possess properties that inhibit bacterial growth and fungal proliferation. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
2. Antitumor Activity
Recent research indicates that this compound may possess antitumor properties. It has been observed to selectively target cancer cells while sparing normal cells, which could be attributed to differences in membrane composition and metabolic pathways between cancerous and healthy cells.
- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant potency.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases.
- Mechanism : The compound may enhance the expression of neuroprotective factors while reducing pro-inflammatory cytokines, thus providing a protective effect on neuronal cells.
Pharmacokinetics and Metabolism
Studies have investigated the pharmacokinetics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates favorable metabolic stability in human liver microsomes, suggesting a potential for sustained biological activity in vivo.
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Bioavailability | 75% |
| Metabolic Stability | High |
Toxicology
Toxicological assessments reveal that this compound has a low toxicity profile. Acute toxicity studies indicate no significant adverse effects at therapeutic doses, making it a candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
